1,4-Bis(phenylethynyl)benzene

Übersicht

Beschreibung

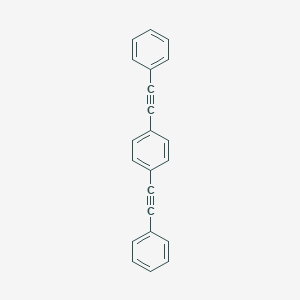

1,4-Bis(phenylethynyl)benzene is a chemical compound with the molecular formula C22H14 . It has an average mass of 278.347 Da and a monoisotopic mass of 278.109558 Da . It is used in the one-pot synthesis of 1,2,3-triphospholide anions as well as conjugated microporous polymers .

Synthesis Analysis

A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized .Molecular Structure Analysis

The molecular structure of 1,4-Bis(phenylethynyl)benzene consists primarily of carbon bonding and anti-bonding orbitals .Chemical Reactions Analysis

The hydrogen uptake kinetics of 1,4-bis(phenylethynyl)benzene, or DEB, mixed with palladium (Pd) on activated carbon in a rubber matrix coating on top of a porous silicone foam substrate are investigated .Physical And Chemical Properties Analysis

1,4-Bis(phenylethynyl)benzene has a molecular weight of 278.3 g/mol . It has a XLogP3 of 6.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass is 278.109550447 g/mol and its monoisotopic mass is 278.109550447 g/mol .Wissenschaftliche Forschungsanwendungen

Blue Phase Liquid Crystal Composition

1,4-Bis(phenylethynyl)benzene derivatives (BPEBs) have been synthesized and applied as crucial compositions to constitute a liquid crystal mixture . These mixtures have high optical anisotropy and acceptable dielectric anisotropy, which are important properties for liquid crystal displays . With the addition of a chiral dopant, a blue phase liquid crystal with a temperature range of 8 °C has been achieved .

Photoluminescence Efficiency

A phenylene ethynylene derivative of 1,4-bis(phenylethynyl)benzene (BPPB) has been found to provide very high photoluminescence efficiency both in solution and thin films . This property makes it useful in the field of optoelectronics .

Electroluminescence

BPPB has also been used as an emitter in organic light emitting diodes . It has been observed to produce blue electroluminescence, making it a potential candidate for use in display technologies .

Optical Properties

Bis-o-carborane-substituted 1,4-bis(phenylethynyl)benzene molecules have been synthesized, and their optical properties have been investigated . These molecules could have potential applications in the field of photonics .

Hydrogen Scavenging

1,4-bis(phenylethynyl)benzene compounds are commonly used as hydrogen getters/scavengers . They chemically bind H2 gas through hydrogenation reactions, which is useful in industries such as food processing and bulk chemical production . They are also used to prevent corrosion of nuclear materials and electronic components, and to mitigate explosion hazards in sealed systems .

Solid State Catalysis

These compounds are used in solid state catalysis reactions, which are common in commercial industries . The reactions lead to the formation of various partially hydrogenated species .

Zukünftige Richtungen

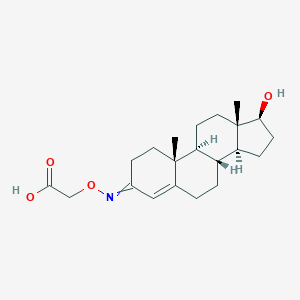

1,4-Bis(phenylethynyl)benzene derivatives have been applied as the important components in liquid crystals (LCs) with the characters of high melting point (mp), clearing point (cp), and large optical anisotropy values . A new and optically stable fluorescent derivative of 1,4-bis(phenylethynyl)benzene with 8-hydroxyquinoline (8-HQ) as a capturing unit and cholesterol (Chol) as an auxiliary structure was designed and synthesized .

Eigenschaften

IUPAC Name |

1,4-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVSTPLZJLYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347647 | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(phenylethynyl)benzene | |

CAS RN |

1849-27-0 | |

| Record name | 1,4-Bis(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-Bis(phenylethynyl)benzene?

A1: The molecular formula of 1,4-Bis(phenylethynyl)benzene is C22H14, and its molecular weight is 278.35 g/mol.

Q2: What are the key spectroscopic characteristics of BPEB?

A2: BPEB exhibits strong absorption in the UV region, typically between 316-342 nm [, , ], depending on the solvent and substituents. It displays strong fluorescence in the range of 372-410 nm []. The exact positions of these bands can shift based on factors like solvent polarity, substituents, and aggregation state [, , , , ].

Q3: How does the incorporation of BPEB into polymer matrices affect its properties?

A5: When incorporated into polymer matrices, such as polyethylene, BPEB can be uniaxially oriented through melt-processing and stretching. This leads to the development of photoluminescent polarizer films with highly desirable dichroic properties for various optical applications [].

Q4: What are the primary applications of BPEB in hydrogen getter technology?

A6: BPEB, in conjunction with a palladium catalyst, functions as an effective hydrogen getter. This means it can irreversibly capture and bind hydrogen gas, making it valuable for maintaining low hydrogen concentrations in sealed environments where hydrogen accumulation could be detrimental [, , ]. This property finds applications in the safe storage and transport of radioactive waste, where alpha radiolysis can generate hydrogen gas [].

Q5: How does the hydrogenation of BPEB proceed?

A7: The hydrogenation of BPEB is a stepwise process where each of the two triple bonds can be sequentially hydrogenated []. This process is typically catalyzed by palladium nanoparticles, and the kinetics of hydrogen uptake are influenced by factors like hydrogen pressure, temperature, and the diffusion of hydrogen through the surrounding matrix, often a silicone rubber [, , ].

Q6: How has computational chemistry been employed to understand BPEB and its derivatives?

A8: Computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven invaluable in predicting and explaining the electronic and optical properties of BPEB and its derivatives [, , , ]. These methods provide insights into the molecular orbitals involved in electronic transitions, the influence of substituents on these transitions, and the effect of conformational changes on the electronic structure and spectroscopic behavior of BPEB [, , , ].

Q7: How do different computational methods compare in their accuracy for predicting BPEB's properties?

A9: While DFT methods provide valuable information, their accuracy in predicting properties like excitation energies and torsional barriers can vary depending on the chosen exchange-correlation functional [, ]. Higher-level multi-reference methods, like CASSCF and MRMP2, generally offer greater accuracy but come with increased computational cost [, ].

Q8: How do substituents on the phenyl rings of BPEB affect its properties?

A10: Introducing electron-donating or -withdrawing substituents on the phenyl rings of BPEB can significantly impact its electronic and optical properties, particularly the positions of its absorption and emission maxima [, ]. These effects are governed by how the substituents interact with the conjugated π-system of BPEB [, , , ]. For example, electron-donating groups generally red-shift both absorption and emission, while electron-withdrawing groups can have a more complex effect depending on their positioning and strength [, , , ].

Q9: How does fluorine substitution affect BPEB's properties?

A11: Fluorine substitution on the phenyl rings of BPEB can significantly alter its solid-state packing due to the introduction of C-H…F and C=C-H…π(C=C) interactions []. These interactions can influence the material's liquid crystalline behavior and its optical properties [].

Q10: What strategies have been explored to improve the stability and performance of BPEB-based hydrogen getters?

A12: Encapsulating BPEB with a semi-permeable barrier, often a polymer coating, has been investigated as a means to protect the catalyst from poisoning by VOCs, thereby enhancing the long-term stability and performance of the getter [, ].

Q11: How does the choice of substrate influence the performance of BPEB getters?

A13: The choice of substrate for BPEB-based getters can influence the kinetics of hydrogen uptake and the potential for the formation of unwanted volatile byproducts from the getter or catalyst decomposition. Studies utilizing two-dimensional gas chromatography have shown that substrates like silicone foam and activated carbon can lead to different degradation product profiles [].

Q12: What is known about the environmental fate and potential impact of BPEB and its hydrogenation products?

A14: While research on the environmental fate and impact of BPEB is limited, understanding the volatility of its hydrogenation products is crucial for assessing potential environmental risks. Studies suggest that the volatility of partially hydrogenated BPEB intermediates does not follow a simple trend and is influenced by intermolecular interactions in the solid state [].

Q13: Are there alternative materials being explored for hydrogen getter applications?

A15: Beyond crystalline getters like DEB, researchers are exploring polymeric materials capable of reacting with hydrogen for getter applications []. These polymeric getters, often based on styrene-butadiene copolymers, offer potential advantages like processability and mechanical flexibility [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)